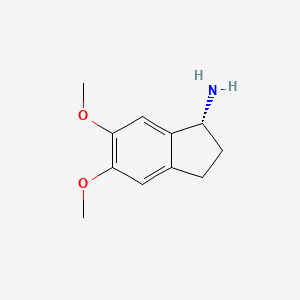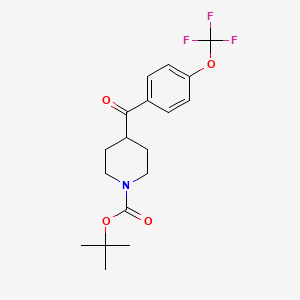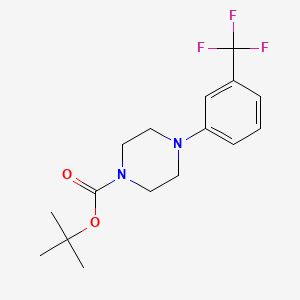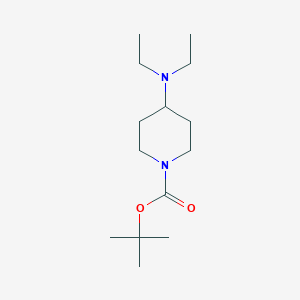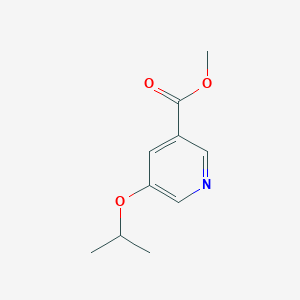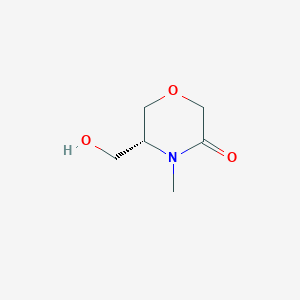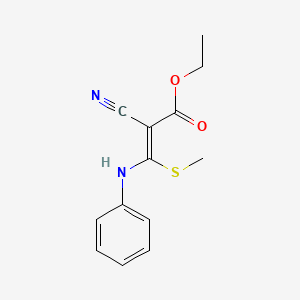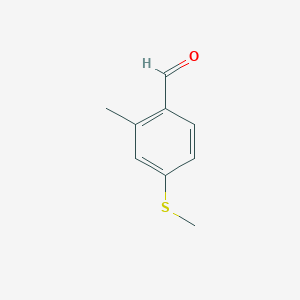
2-Methyl-4-(methylsulfanyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C9H10OS It is a benzaldehyde derivative, characterized by the presence of a methyl group and a methylsulfanyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Methyl-4-(methylsulfanyl)benzaldehyde typically begins with commercially available starting materials such as 2-methylbenzaldehyde and methylthiol.
Reaction Conditions: The reaction involves the introduction of the methylsulfanyl group to the benzene ring. This can be achieved through a nucleophilic substitution reaction where the methylthiol reacts with 2-methylbenzaldehyde under basic conditions.
Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium hydroxide. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: 2-Methyl-4-(methylsulfanyl)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-Methyl-4-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Alcohol Derivatives: Formed through reduction reactions.
Substituted Benzaldehydes: Formed through electrophilic aromatic substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 2-Methyl-4-(methylsulfanyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Methyl-4-(methylsulfanyl)benzaldehyde can act as an inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved:
Oxidative Stress Pathways: The compound’s ability to undergo oxidation reactions can influence oxidative stress pathways in cells.
Signal Transduction Pathways: By interacting with receptors, it can modulate signal transduction pathways, affecting cellular responses.
相似化合物的比较
2-Methyl-4-(methylsulfonyl)benzaldehyde: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.
4-Methylthio-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-Methyl-4-(methylthio)benzoic Acid: An acid derivative with different reactivity and applications.
Uniqueness:
Chemical Properties: The presence of both a methyl and a methylsulfanyl group provides unique reactivity patterns, making it valuable in synthetic chemistry.
Applications: Its specific structure allows for diverse applications in pharmaceuticals, material science, and industrial processes.
属性
IUPAC Name |
2-methyl-4-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUWMRAIEGRCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B6333001.png)
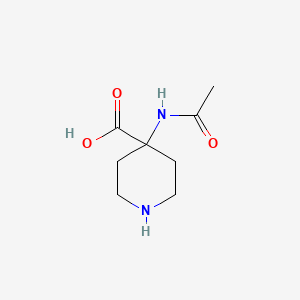
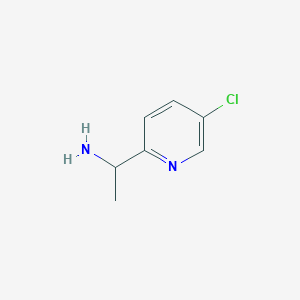
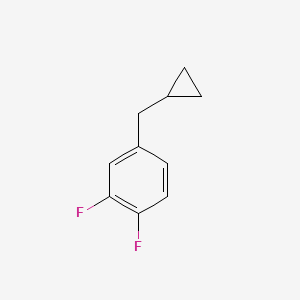
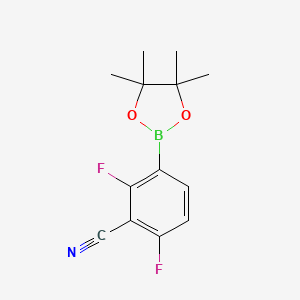
![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)
